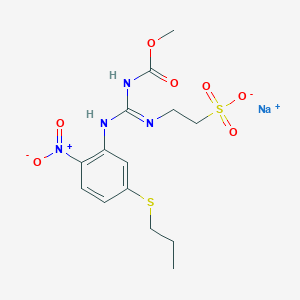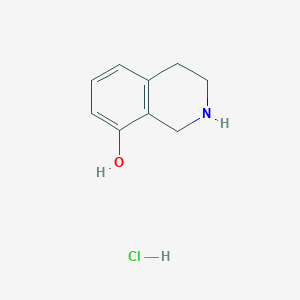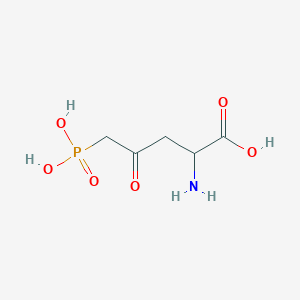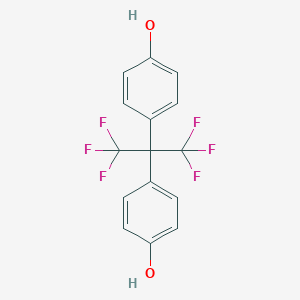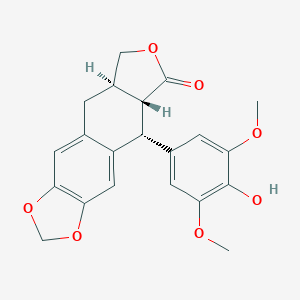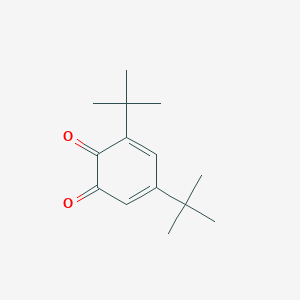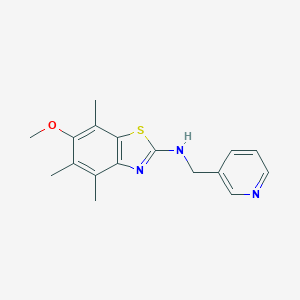
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid, also known as cysteine sulfinic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of cysteine and is found in proteins, enzymes, and metabolites.
Mechanism Of Action
Cysteine sulfinic acid acts as a regulator of protein function by forming disulfide bonds with (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Cysteine sulfinic acid is also involved in the regulation of ion channels and neurotransmitter release in the brain.
Biochemical And Physiological Effects
Cysteine sulfinic acid has been shown to have various biochemical and physiological effects. It plays a role in the regulation of blood pressure, glucose metabolism, and immune function. Cysteine sulfinic acid is also involved in the regulation of neurotransmitter release in the brain and has been shown to have a neuroprotective effect.
Advantages And Limitations For Lab Experiments
Cysteine sulfinic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods of time. However, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is highly reactive and can form disulfide bonds with other (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins, which can complicate experiments.
Future Directions
There are several future directions for research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid. One area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of ion channels and neurotransmitter release in the brain. Another area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of gene expression and protein folding. Additionally, the development of new methods for the synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and its derivatives could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain. Further research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid could lead to new applications in medicine and biotechnology.
Synthesis Methods
Cysteine sulfinic acid can be synthesized by the oxidation of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid using hydrogen peroxide or potassium permanganate. It can also be obtained from the hydrolysis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinate, which is formed by the reaction of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid with sulfite. The synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is an important step in the production of taurine, which is synthesized from (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and plays a crucial role in the nervous system.
Scientific Research Applications
Cysteine sulfinic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain.
properties
CAS RN |
141817-15-4 |
|---|---|
Product Name |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.2 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H9NO3S/c6-3(5(8)9)1-2-4(7)10/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI Key |
JKGHGIJRYMJVPN-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)S)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)S)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)S)C(C(=O)O)N |
synonyms |
Butanoic acid, 2-amino-4-(thiocarboxy)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



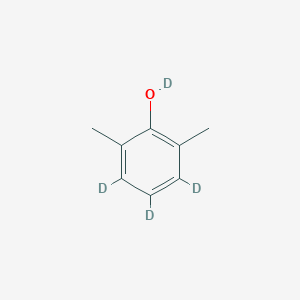
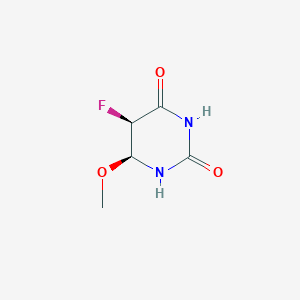
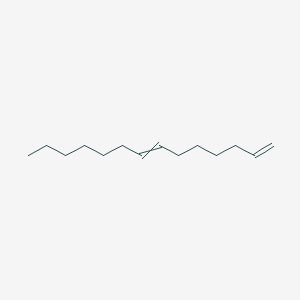
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
